molecular formula C8H6Cl2O2 B2495535 4,5-Dichloro-2-methoxybenzaldehyde CAS No. 883532-73-8

4,5-Dichloro-2-methoxybenzaldehyde

Cat. No.: B2495535
CAS No.: 883532-73-8
M. Wt: 205.03
InChI Key: VWAPYGIUFGJSBD-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methoxybenzaldehyde: is an organic compound with the chemical formula C8H6Cl2O2 . It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring. This compound appears as a colorless to pale yellow solid and is soluble in organic solvents .

Scientific Research Applications

4,5-Dichloro-2-methoxybenzaldehyde has several applications in scientific research:

Safety and Hazards

4,5-Dichloro-2-methoxybenzaldehyde is classified as a hazardous substance. It carries the GHS07 hazard symbol, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichloro-2-methoxybenzaldehyde can be synthesized through the reaction of 2-methoxybenzaldehyde with chlorine in the presence of a catalyst. The reaction typically involves the use of chlorine gas and acetic acid as a solvent. The process is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 4 and 5 positions of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor to maintain consistent quality and yield. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methoxybenzaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: 4,5-Dichloro-2-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and methoxy groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4,5-dichloro-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAPYGIUFGJSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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